N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-4-nitrobenzamide
Beschreibung
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-METHOXYPHENYL)-N’'-(4-NITROBENZOYL)GUANIDINE is a complex organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Eigenschaften
Molekularformel |
C21H20N6O4 |
|---|---|
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H20N6O4/c1-13-12-14(2)23-20(22-13)26-21(24-16-6-10-18(31-3)11-7-16)25-19(28)15-4-8-17(9-5-15)27(29)30/h4-12H,1-3H3,(H2,22,23,24,25,26,28) |
InChI-Schlüssel |
HWPQRUOMWWBCDT-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)OC)/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Kanonische SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-METHOXYPHENYL)-N’'-(4-NITROBENZOYL)GUANIDINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the methoxyphenyl and nitrobenzoyl groups. Common reagents used in these reactions include:
Pyrimidine derivatives: Starting materials for the pyrimidine ring.
Methoxyphenyl derivatives:
Nitrobenzoyl chloride:
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: To accelerate the reaction.
Solvents: To dissolve reactants and control reaction temperature.
Purification techniques: Such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-METHOXYPHENYL)-N’'-(4-NITROBENZOYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent due to its ability to interact with biological targets.
Industry: In the development of new materials or chemicals.
Wirkmechanismus
The mechanism of action of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-METHOXYPHENYL)-N’'-(4-NITROBENZOYL)GUANIDINE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with biological pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-METHOXYPHENYL)GUANIDINE: Lacks the nitrobenzoyl group.
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-(4-NITROBENZOYL)GUANIDINE: Lacks the methoxyphenyl group.
N’-(4-METHOXYPHENYL)-N’'-(4-NITROBENZOYL)GUANIDINE: Lacks the pyrimidinyl group.
Uniqueness
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-METHOXYPHENYL)-N’'-(4-NITROBENZOYL)GUANIDINE is unique due to the presence of all three functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
